molecular formula C14H20FNO2 B15340005 N-Boc-1-fluoro-3-phenyl-2-propylamine CAS No. 2089289-03-0

N-Boc-1-fluoro-3-phenyl-2-propylamine

Cat. No.: B15340005
CAS No.: 2089289-03-0
M. Wt: 253.31 g/mol
InChI Key: YSUIOQVGIFCYDO-UHFFFAOYSA-N
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Description

N-Boc-1-fluoro-3-phenyl-2-propylamine, also known as tert-butyl N-(1-fluoro-3-phenylpropan-2-yl)carbamate, is a chemical compound with the molecular formula C14H20FNO2 and a molecular weight of 253.31 g/mol. This compound is commonly used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-fluoro-3-phenyl-2-propylamine typically involves the reaction of 1-fluoro-3-phenyl-2-propylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

1-fluoro-3-phenyl-2-propylamine+Boc2OThis compound\text{1-fluoro-3-phenyl-2-propylamine} + \text{Boc2O} \rightarrow \text{this compound} 1-fluoro-3-phenyl-2-propylamine+Boc2O→this compound

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-fluoro-3-phenyl-2-propylamine undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.

    Deprotection Reactions: Trifluoroacetic acid (TFA) in dichloromethane is commonly used to remove the Boc group.

Major Products Formed

    Substitution Reactions: The major products depend on the nucleophile used.

    Deprotection Reactions: The major product is 1-fluoro-3-phenyl-2-propylamine.

Scientific Research Applications

N-Boc-1-fluoro-3-phenyl-2-propylamine is widely used in scientific research due to its versatility as a building block in organic synthesis. Some of its applications include:

    Chemistry: Used in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Employed in the development of bioactive compounds and enzyme inhibitors.

    Medicine: Utilized in the design and synthesis of potential therapeutic agents.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of N-Boc-1-fluoro-3-phenyl-2-propylamine involves its role as a precursor in various chemical reactions. The compound’s molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors to exert its effects.

Comparison with Similar Compounds

N-Boc-1-fluoro-3-phenyl-2-propylamine can be compared with other similar compounds, such as:

    N-Boc-1-chloro-3-phenyl-2-propylamine: Similar structure but with a chlorine atom instead of fluorine.

    N-Boc-1-bromo-3-phenyl-2-propylamine: Similar structure but with a bromine atom instead of fluorine.

    N-Boc-1-iodo-3-phenyl-2-propylamine: Similar structure but with an iodine atom instead of fluorine.

The uniqueness of this compound lies in the presence of the fluorine atom, which can impart different chemical properties and reactivity compared to its halogenated analogs.

Properties

CAS No.

2089289-03-0

Molecular Formula

C14H20FNO2

Molecular Weight

253.31 g/mol

IUPAC Name

tert-butyl N-(1-fluoro-3-phenylpropan-2-yl)carbamate

InChI

InChI=1S/C14H20FNO2/c1-14(2,3)18-13(17)16-12(10-15)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,17)

InChI Key

YSUIOQVGIFCYDO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CF

Origin of Product

United States

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